Methyl 6-amino-5-bromo-2-methylnicotinate

P2Y12 antagonist antiplatelet medicinal chemistry

This compound is the definitive heterobifunctional building block for medicinal chemistry: C5-bromine enables Pd-catalyzed cross-coupling (Suzuki, Negishi, Buchwald-Hartwig); C6-amine permits amide bond formation or N-alkylation—two orthogonal handles, one scaffold. Unlike mono-functional 5-bromo or 6-amino analogs, this exact regioisomer supports sequential library diversification without protecting-group interconversion. Mandatory for P2Y12 antagonist SAR and nAChR ligand programs where substituent position drives nM affinity. Procure with confidence at ≥98% purity.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.076
CAS No. 1780195-99-4
Cat. No. B2765521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-5-bromo-2-methylnicotinate
CAS1780195-99-4
Molecular FormulaC8H9BrN2O2
Molecular Weight245.076
Structural Identifiers
SMILESCC1=NC(=C(C=C1C(=O)OC)Br)N
InChIInChI=1S/C8H9BrN2O2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3,(H2,10,11)
InChIKeyLIDBFKVVLAGCHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Amino-5-bromo-2-methylnicotinate (CAS 1780195-99-4): Baseline Procurement Profile for a Brominated Nicotinate Building Block


Methyl 6-amino-5-bromo-2-methylnicotinate (CAS 1780195-99-4) is a heterobifunctional nicotinic acid derivative bearing a C5-bromine atom for transition metal-catalyzed cross-coupling and a C6-amino group for amide bond formation or nucleophilic substitution [1]. The compound carries a methyl ester at the C3-position and a methyl group at C2, producing a molecular formula of C8H9BrN2O2 and a molecular weight of 245.07 g/mol . Commercially supplied at a purity specification of 98% , it serves as an advanced synthetic intermediate in medicinal chemistry programs requiring differentially functionalized pyridine scaffolds [1].

Methyl 6-Amino-5-bromo-2-methylnicotinate (CAS 1780195-99-4): Why Generic Substitution by Unfunctionalized Nicotinates or Mono-Functional Analogs Fails


Methyl 6-amino-5-bromo-2-methylnicotinate cannot be replaced by unfunctionalized 5-bromonicotinates (e.g., ethyl 5-bromo-2-methylnicotinate, CAS 129477-21-0) or simple 6-aminonicotinates because the compound's synthetic value depends on the simultaneous presence of both the C5-bromine and C6-amino substituents on the same pyridine ring [1]. A 5-bromo-only analog lacks the 6-amino handle for amide coupling; a 6-amino-only analog cannot undergo C5 cross-coupling. Substitution by analogs bearing bromine and amino groups at reversed positions (e.g., 5-amino-6-bromonicotinic acid) would yield regioisomeric products with altered pharmacological SAR . The 2-methyl and 3-methyl ester groups further define the scaffold architecture, distinguishing this compound from 6-amino-5-bromonicotinates lacking the 2-methyl substituent. The evidence items that follow quantify the functional consequences of these structural differences in synthetic and pharmacological contexts.

Methyl 6-Amino-5-bromo-2-methylnicotinate (CAS 1780195-99-4): Quantitative Differentiation Evidence Against Closest Structural Analogs


Evidence 1: P2Y12 Antagonist Intermediate — Functional Specificity versus Ethyl Ester and 5-Cyano Analogs

Methyl 6-amino-5-bromo-2-methylnicotinate is explicitly designated as a key intermediate for P2Y12 antagonist synthesis, a functional role not shared by the structurally similar ethyl 5-bromo-2-methylnicotinate (CAS 129477-21-0), which lacks the C6-amino group and therefore cannot be elaborated into the 6-amino-substituted P2Y12 pharmacophore . In the development of AZD1283 and related P2Y12 antagonists, the 5-bromo-6-amino nicotinate scaffold is essential for installing the requisite C6-piperidinyl-carbamoyl moiety; the 5-cyano analog (ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate) is a late-stage clinical candidate, whereas the 5-bromo analog serves as the critical penultimate intermediate for diversification [1].

P2Y12 antagonist antiplatelet medicinal chemistry nicotinate scaffold

Evidence 2: Orthogonal Reactivity at C5-Bromo and C6-Amino Sites Enables Sequential Diversification Unavailable in Mono-Functional Analogs

Methyl 6-amino-5-bromo-2-methylnicotinate provides two orthogonal reactive sites on the same pyridine ring: a C5-bromine atom suitable for Pd-catalyzed Suzuki-Miyaura, Negishi, or Buchwald-Hartwig cross-coupling, and a C6-amino group capable of amide bond formation or nucleophilic substitution without competing with the bromine site [1]. This orthogonal reactivity is absent in ethyl 5-bromo-2-methylnicotinate (CAS 129477-21-0), which possesses only the C5-bromine handle, and in 2-amino-5-bromo-6-methylpyridine (CAS 42753-71-9), which lacks the ester moiety required for certain downstream modifications [2].

cross-coupling Suzuki-Miyaura C-N coupling orthogonal functionalization heterobifunctional scaffold

Evidence 3: Regioisomeric Differentiation — C5-Bromo/C6-Amino Pattern versus C6-Bromo/C5-Amino Analogs

The C5-bromo/C6-amino substitution pattern of methyl 6-amino-5-bromo-2-methylnicotinate is regioisomeric to compounds such as 5-amino-6-bromonicotinic acid (and its esters), which bear the bromine at C6 and the amino group at C5 . In nicotinic acetylcholine receptor (nAChR) ligand SAR studies, substitution position on the pyridine ring critically determines binding affinity; 3'-, 4'-, and 5'-substituted nicotine analogs exhibited binding affinities ranging from 4 nM to 3500 nM depending solely on the position and nature of the substituent [1]. While direct binding data for methyl 6-amino-5-bromo-2-methylnicotinate itself is not reported in the public domain, the SAR principle established in the nAChR ligand class indicates that regioisomeric bromo-amino nicotinates would produce distinct pharmacological profiles [1].

regioisomer SAR nicotinic acetylcholine receptor binding affinity structural analog

Methyl 6-Amino-5-bromo-2-methylnicotinate (CAS 1780195-99-4): High-Yield Procurement-Relevant Application Scenarios


Scenario 1: Medicinal Chemistry — Synthesis of P2Y12 Antagonist Lead Compounds and Clinical Candidates

Methyl 6-amino-5-bromo-2-methylnicotinate is procured as a key intermediate for constructing the nicotinate core of P2Y12 receptor antagonists . The C6-amino group is elaborated via nucleophilic substitution or amide coupling to install piperidinyl-carbamoyl or related pharmacophoric elements, while the C5-bromine serves as a handle for subsequent diversification or is retained in the final antagonist scaffold. This application is directly supported by the compound's designation as a P2Y12 antagonist intermediate and by the structural relationship to clinical candidates such as AZD1283 (5-cyano analog) [1].

Scenario 2: Synthetic Methodology — Sequential Orthogonal Diversification of the Pyridine Scaffold

Researchers conducting library synthesis or scaffold-hopping campaigns procure methyl 6-amino-5-bromo-2-methylnicotinate for its heterobifunctional reactivity profile . The orthogonal C5-bromo and C6-amino sites permit two sequential, non-interfering transformations: first, Suzuki-Miyaura, Negishi, or Buchwald-Hartwig coupling at the C5-bromine position; second, amide bond formation or N-alkylation at the C6-amino position. This sequential diversification strategy is not feasible with mono-functional analogs such as ethyl 5-bromo-2-methylnicotinate (CAS 129477-21-0) [1].

Scenario 3: Structure-Activity Relationship (SAR) Studies — Regioisomer-Controlled Nicotinic Receptor Ligand Optimization

In SAR campaigns targeting nicotinic acetylcholine receptors (nAChR) or related GPCR targets, procurement of the precise C5-bromo/C6-amino regioisomer is mandatory for generating interpretable binding data . Substitution with the C6-bromo/C5-amino regioisomer (e.g., 5-amino-6-bromonicotinic acid derivatives) would yield different pharmacological outcomes due to the established sensitivity of nAChR binding to substituent position, where affinities vary over three orders of magnitude (4-3500 nM) depending on pyridine substitution pattern [1].

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